(R)-5,6,7,8-四氢喹啉-8-胺

描述

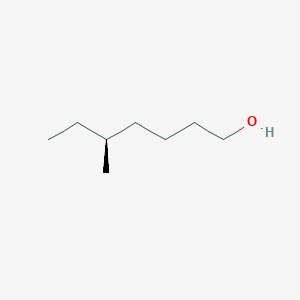

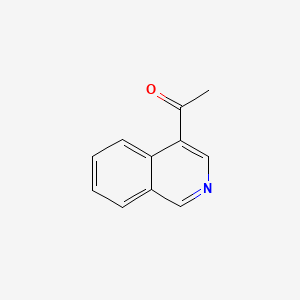

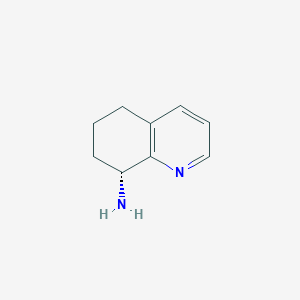

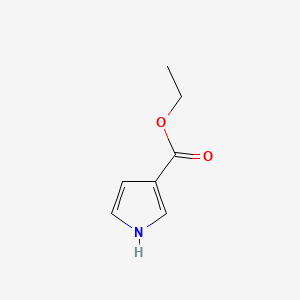

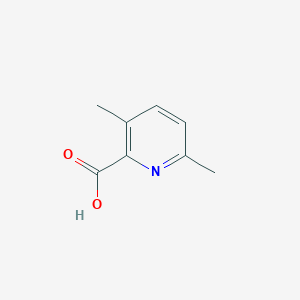

(R)-5,6,7,8-Tetrahydroquinolin-8-amine, also known as (R)-THQA, is a chiral molecule found in a variety of natural products and synthetic compounds. It is a cyclic amine with a nitrogen atom at the center of the ring. The molecule is of interest due to its potential use in a variety of synthetic processes and scientific research applications.

科学研究应用

酶促拆分和合成

Crawford、Skerlj 和 Bridger (2007) 的一项研究证明了 8-氨基-5,6,7,8-四氢喹啉的自发动态动力学拆分,导致以显着收率分离出 (R)-乙酰胺。该过程涉及由南极假丝酵母脂肪酶 B 促成的酶促途径,突出了该化合物在通过生物催化产生对映体纯物质中的效用 (Crawford, Skerlj, & Bridger, 2007)。

催化应用和配体合成

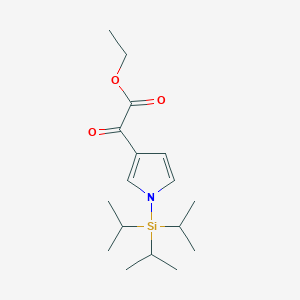

李等人 (2018) 开发了一种钌 (ii) 络合物,利用 8-氨基-5,6,7,8-四氢喹啉,展示了其在酮的转移氢化中的有效性。该催化体系显示出很高的效率和对空气和水分的耐受性,使其成为有机合成和工业应用的宝贵工具 (Li 等人,2018)。

发光材料

Ricciardi 等人 (2016) 使用 8-氨基-5,6,7,8-四氢喹啉合成了发光离子 Ir(III) 络合物,研究了它们的光物理性质。这些络合物表现出不同的发光行为,表明它们在开发新的光学材料和传感器中的潜力 (Ricciardi 等人,2016)。

抗增殖剂

Facchetti 等人 (2020) 报告了 8-取代 2-甲基-5,6,7,8-四氢喹啉衍生物的合成,并测试了它们对一系列细胞系的抗增殖活性。该研究确定了具有显着抑制作用的化合物,表明四氢喹啉衍生物在癌症研究中的潜力 (Facchetti 等人,2020)。

抗菌化合物

Al-Hiari 等人 (2007) 探讨了由 7-氯-1-环丙基-6-氟-8-硝基-4-氧代-1,4-二氢喹啉-3-羧酸合成的新的 8-硝基氟喹诺酮衍生物的抗菌特性。他们的工作表明对革兰氏阳性菌和革兰氏阴性菌具有有希望的抗菌活性,突出了改性四氢喹啉衍生物在开发新的抗菌剂中的效用 (Al-Hiari 等人,2007)。

属性

IUPAC Name |

(8R)-5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOUNFVDYUKMM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90581070 | |

| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5,6,7,8-Tetrahydroquinolin-8-amine | |

CAS RN |

369655-84-5 | |

| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What makes (R)-5,6,7,8-tetrahydroquinolin-8-amine derivatives effective catalysts for the ring-opening polymerization of ε-caprolactone (ε-CL)?

A1: The research article [] investigates a series of N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines, which are derivatives of (R)-5,6,7,8-tetrahydroquinolin-8-amine, as catalysts for ε-CL polymerization. The study demonstrates that these compounds exhibit exceptional catalytic activity. This activity stems from the synergistic effect of the amine and phosphine moieties present in the molecule. The amine group acts as a Lewis base, activating the ε-CL monomer, while the phosphine group, coordinated to a metal center (like zinc), activates the propagating polymer chain. This dual activation mechanism significantly enhances the polymerization rate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)